molecular formula C9H6FN3 B15230481 5-fluoro-1-methyl-1H-indazole-3-carbonitrile

5-fluoro-1-methyl-1H-indazole-3-carbonitrile

Cat. No.: B15230481
M. Wt: 175.16 g/mol
InChI Key: GNDHPHNPPHLOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a fluorine atom and a nitrile group in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindazole and methyl iodide.

    Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under basic conditions.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Reactor Design: Use of high-pressure reactors to ensure efficient mixing and reaction rates.

    Purification: Purification of the product through crystallization or chromatography to achieve high purity.

    Quality Control: Implementation of stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

5-fluoro-1-methyl-1H-indazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindazole: Lacks the nitrile and methyl groups, resulting in different chemical properties.

    1-methylindazole: Lacks the fluorine and nitrile groups, affecting its reactivity and biological activity.

    3-cyanoindazole: Lacks the fluorine and methyl groups, leading to different chemical behavior.

Uniqueness

5-fluoro-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of the fluorine, methyl, and nitrile groups, which collectively enhance its chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H6FN3

Molecular Weight

175.16 g/mol

IUPAC Name

5-fluoro-1-methylindazole-3-carbonitrile

InChI

InChI=1S/C9H6FN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3

InChI Key

GNDHPHNPPHLOPH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.